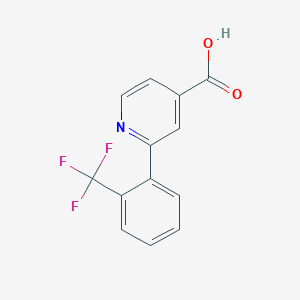

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid

描述

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, piperidine derivatives, and trifluoromethyl-substituted aromatic compounds .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including 2-(2-(trifluoromethyl)phenyl)isonicotinic acid, exhibit potent antimicrobial properties. Such compounds are being investigated for their effectiveness against various bacterial strains and plasmodial infections. A study highlighted the efficacy of similar trifluoromethyl-substituted compounds in treating infections caused by Plasmodium species, indicating potential for developing new antimalarial drugs .

Drug Development

The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drug candidates. The compound serves as a building block in synthesizing more complex molecules that target specific biological pathways. For example, it can be utilized in the development of novel anti-inflammatory agents or as a scaffold for creating inhibitors of key enzymes involved in disease processes .

Agrochemical Applications

Pesticide Development

The incorporation of trifluoromethyl groups into agrochemicals has been shown to enhance their efficacy and selectivity. Compounds similar to this compound are being explored for their potential as herbicides and insecticides. For instance, derivatives have been successfully integrated into formulations that protect crops from pests while minimizing environmental impact .

Case Study: Fluazifop-Butyl

Fluazifop-butyl, a herbicide containing a trifluoromethyl moiety, was one of the first successful applications of such compounds in agriculture. Its development marked a significant advancement in crop protection strategies, demonstrating how trifluoromethyl derivatives can lead to effective agricultural solutions .

Synthesis and Mechanism

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Common methods include:

- Halogenation Reactions : The introduction of the trifluoromethyl group can be achieved through halogenation techniques that utilize reagents such as fluorine gas or fluorinated solvents.

- Condensation Reactions : The compound can be synthesized via condensation reactions involving isonicotinic acid derivatives and trifluoromethylated phenols.

Data Table: Comparison of Trifluoromethyl Derivatives

| Compound Name | Chemical Structure | Application Area | Notable Properties |

|---|---|---|---|

| This compound | Structure | Pharmaceuticals, Agrochemicals | Antimicrobial activity, enhanced efficacy |

| Fluazifop-butyl | Structure | Herbicide | Selective on turf and perennial crops |

| Other TFMP Derivatives | Various | Pesticides, Pharmaceuticals | Improved bioavailability and potency |

作用机制

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

- 2-(Trifluoromethyl)pyridine-4-carboxylic acid

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid

- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Uniqueness

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

生物活性

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid (CAS No. 1226367-06-1) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure

The compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to an isonicotinic acid moiety. This unique structure is believed to influence its pharmacological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in cellular processes, including topoisomerases, which are essential for DNA replication and transcription.

- Cell Signaling : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Notably, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, potentially improving the efficacy of the compound in therapeutic applications .

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Properties : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including liver cancer cells. Its mechanism includes inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, potentially offering neuroprotective benefits .

Case Studies

-

In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against liver cancer cell lines (Huh7 and HepG2), with IC50 values indicating potent activity compared to control compounds .

Cell Line IC50 (µM) Huh7 5.97 HepG2 0.26 -

Animal Models : In vivo studies have shown that the compound exhibits dose-dependent effects, with low doses providing therapeutic benefits while higher doses may lead to toxicity.

Dosage (mg/kg) Effect 5 Antitumor effect 20 Hepatotoxicity

Biochemical Pathways

The interactions of this compound with various biochemical pathways include:

- Metabolic Pathways : The compound undergoes biotransformation primarily through cytochrome P450 enzymes, which are crucial for its elimination and metabolic activation.

- Transport Mechanisms : It utilizes specific transporters for cellular uptake, influencing its bioavailability and distribution within tissues.

属性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRQZLCXVLPYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679523 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226367-06-1 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。